Triglochinin

Descripción

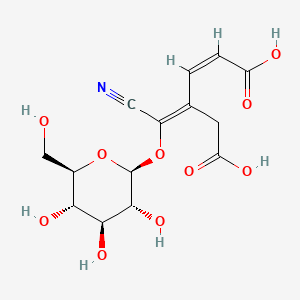

Structure

3D Structure

Propiedades

IUPAC Name |

(Z,4E)-4-[cyano-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylidene]hex-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO10/c15-4-7(6(3-10(19)20)1-2-9(17)18)24-14-13(23)12(22)11(21)8(5-16)25-14/h1-2,8,11-14,16,21-23H,3,5H2,(H,17,18)(H,19,20)/b2-1-,7-6-/t8-,11-,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABCALMTQNDOAI-PKNBYVPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(=C(CC(=O)O)C=CC(=O)O)C#N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O/C(=C(\CC(=O)O)/C=C\C(=O)O)/C#N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Triglochinin in Plant Species

Primary Botanical Sources of Triglochinin

This compound is predominantly found in the arrowgrass family, Juncaginaceae, and has also been identified in a few other plant families.

Triglochin maritima L. and Related Triglochin Species

The genus Triglochin is the principal source of this compound. ontosight.ai These plants, commonly known as arrowgrasses, are wetland and aquatic herbs. ontosight.aiwikipedia.org

Triglochin maritima L., or seaside arrowgrass, is a well-documented producer of this compound. oregonflora.orgcdnsciencepub.combotsoc.scot This species, along with Triglochin palustris (marsh arrowgrass), contains this compound as the major cyanogenic glycoside. cdnsciencepub.com Research has confirmed the presence of this compound in T. maritima seedlings, where it co-occurs with taxiphillin, another cyanogenic glycoside. cdnsciencepub.comresearchgate.net The enzymatic breakdown of this compound in crushed plant cells releases hydrogen cyanide, a potent toxin. botsoc.scotnj.gov

Other species within the Triglochin genus also synthesize this compound. The genus is nearly cosmopolitan, with about 25 known species distributed across every continent except Antarctica. wikipedia.org While North America has four recognized species, Australia is home to a greater diversity. wikipedia.org

Table 1: Documented Triglochin Species Containing this compound

| Species | Common Name | Family |

|---|---|---|

| Triglochin maritima L. | Seaside Arrowgrass | Juncaginaceae |

This table is generated based on available research and may not be exhaustive.

Other Plant Families and Genera Documented to Contain this compound

While the Juncaginaceae family is the primary hub for this compound production, the compound has also been identified in the Araliaceae family. A systematic survey of Aralia spinosa (Devil's walkingstick) revealed the presence of this compound as the sole cyanogenic glycoside. thieme-connect.com This was the first report of this compound in this species and the Araliaceae family. thieme-connect.com The study noted that cyanogenesis was detectable in inflorescences and leaves at specific developmental stages. thieme-connect.com

Additionally, comparative studies have confirmed the presence of this compound in Thalictrum aquilegiifolium (meadow-rue), a member of the Ranunculaceae family. thieme-connect.com

Geographic and Habitat Distribution of this compound-Accumulating Plants

The plants that accumulate this compound are found in specific geographical regions and ecological niches worldwide.

Global Range and Regional Variations

Triglochin maritima has a broad, circumboreal distribution, occurring throughout the temperate regions of the Northern Hemisphere and also in South America. wikipedia.orgkew.org Its native range includes Eurasia, North America, and parts of South America. kew.orgnativeplanttrust.org In North America, it is found in coastal and mountain marsh areas, as well as moist alkaline meadows. nj.gov Specific regional distributions include:

Eurasia: Widespread across Europe and Asia. wikipedia.orgkew.orgnativeplanttrust.org It is common along the coast of the British Isles. wikipedia.org

Americas: Found throughout North America and extends to South America. wikipedia.orgkew.orgnativeplanttrust.org In the United States, it has been documented in states like New Jersey. nj.gov In Canada, it is also present. wikipedia.org

Poland: As part of its European range, it is found in suitable habitats in Poland.

South Korea: Its Asian distribution includes South Korea.

Molecular studies suggest that T. maritima is a species complex with distinct geographical clades in Eurasia and the Americas. nj.gov

Triglochin palustris also has a wide distribution across Europe, Asia, and North America. wikipedia.orgpfaf.org

Ecological Niches and Environmental Influences

This compound-producing plants, particularly Triglochin maritima, are adapted to saline and water-logged environments. nativeplanttrust.org They are commonly found in:

Salt marshes and saline meadows: These are primary habitats for T. maritima. nj.govnativeplanttrust.orgcore.ac.uk

Littoral and tidal zones: The species thrives in coastal areas subject to tidal influence, including brackish and fresh tidal marshes. wikipedia.orgnativeplanttrust.org

Fens and bogs: It can also be found in various types of wetlands, including fens and bogs. wikipedia.orgnativeplanttrust.orgminnesotawildflowers.info

These plants are halophytes, meaning they are well-adapted to life in salty soils and waters. botsoc.scot The presence of air channels in the leaves of T. maritima is an adaptation that likely facilitates oxygen diffusion to the submerged parts of the plant. botsoc.scot

Intraspecific Variation in this compound Content

The concentration of this compound within a single plant species can vary significantly due to several factors. Research on Triglochin maritima has shown that the highest levels of the cyanogenic glycoside are found in the new growth of leaves and spikes in the spring. cdnsciencepub.com

Environmental conditions also play a crucial role. Studies have indicated that saline habitats can lead to lower levels of this compound in T. maritima. core.ac.uk Conversely, drought conditions have been observed to substantially increase the cyanogenic content in the leaves. cdnsciencepub.com For instance, during the latter part of a growing season marked by severe moisture deficits, the cyanide potential of arrowgrass was found to be significantly elevated. cdnsciencepub.com This suggests that the production of this compound may be a response to environmental stressors.

In Aralia spinosa, the presence of this compound is also variable, being restricted to certain harvest times or developmental stages. thieme-connect.com The highest concentration, just under 0.2% on a dry weight basis, was found in the inflorescence buds harvested in July. thieme-connect.com

Table 2: Factors Influencing Intraspecific Variation in this compound Content

| Factor | Influence on this compound Content | Plant Species Studied |

|---|---|---|

| Plant Part | Highest in new leaves and spikes | Triglochin maritima |

| Developmental Stage | Highest in spring; varies with harvest time | Triglochin maritima, Aralia spinosa |

| Salinity | Lower content in high-saline habitats | Triglochin maritima |

| Drought Stress | Higher content under moisture deficit | Triglochin maritima |

This table summarizes key research findings on the variability of this compound.

Biosynthesis and Metabolic Pathways of Triglochinin

Precursor Identification and Metabolic Flux

The initial steps in triglochinin biosynthesis involve the conversion of an amino acid precursor through a cascade of intermediates. Metabolic flux studies have been crucial in identifying these precursors and understanding the flow of metabolites through the pathway.

L-tyrosine serves as the fundamental precursor for the biosynthesis of this compound nih.govoup.comnih.govnih.gov. This amino acid undergoes a series of modifications, primarily hydroxylation and subsequent rearrangements, to form the core structure that will eventually become the cyanogenic aglycone. Studies utilizing radiolabeled tyrosine have confirmed its direct incorporation into this compound and related compounds in Triglochin maritima nih.gov.

The conversion of tyrosine to the cyanogenic aglycone involves several key intermediates. In Triglochin maritima, these include N-hydroxytyrosine, p-hydroxyphenylacetaldoxime, and 4-hydroxyphenylacetonitrile nih.govnih.govebi.ac.ukpnas.org.

N-hydroxytyrosine: This is an early intermediate formed from tyrosine through an N-oxidation reaction pnas.org.

p-hydroxyphenylacetaldoxime: This compound is generated from N-hydroxytyrosine by the action of cytochrome P450 enzymes, specifically homologs of CYP79A1 nih.govoup.comnih.govoup.com. In T. maritima, p-hydroxyphenylacetaldoxime has been observed to accumulate as a free intermediate, unlike in some other plant species where it is more tightly channeled oup.comnih.govoup.com.

4-hydroxyphenylacetonitrile: This intermediate is formed from p-hydroxyphenylacetaldoxime, typically via the action of enzymes like CYP71E1 homologs oup.comnih.govu-szeged.hu. In T. maritima, 4-hydroxyphenylacetonitrile appears to be a critical branch point intermediate, with evidence suggesting that the T. maritima enzyme homolog to CYP71E1 may have a less tight binding affinity for this compound, allowing its release and subsequent conversion into this compound nih.govu-szeged.hu. Studies have also indicated that 4-hydroxyphenylacetonitrile is a more efficient substrate for cyanide production compared to tyrosine in T. maritima microsomes nih.gov.

Triglochin maritima also synthesizes taxiphyllin (B49757), another cyanogenic glucoside. While both compounds are derived from tyrosine and share early biosynthetic steps, research suggests that taxiphyllin and this compound are synthesized via largely independent pathways nih.gov. Quantitative evaluation of precursor incorporation rates indicates that taxiphyllin is not a direct precursor to this compound, implying distinct downstream enzymatic steps or branching points leading to each molecule nih.gov.

Enzymatic Mechanisms and Catalytic Proteins

The transformation of precursors into this compound is orchestrated by a series of enzymes, with cytochrome P450 monooxygenases playing a central role in the initial steps.

Cytochrome P450 (CYP) enzymes are crucial for the initial modifications of tyrosine. In Triglochin maritima, two specific CYP enzymes, designated CYP79E1 and CYP79E2, have been isolated and characterized. These enzymes are multifunctional N-hydroxylases that catalyze the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime nih.govoup.comnih.govoup.com. These T. maritima CYP79 enzymes are functionally analogous to CYP79A1 from Sorghum bicolor, which performs the same conversion in dhurrin (B190987) biosynthesis oup.comnih.govoup.com.

Following the formation of p-hydroxyphenylacetaldoxime, a homolog of CYP71E1 (also known from S. bicolor) is believed to catalyze the subsequent conversion to p-hydroxymandelonitrile oup.comnih.govu-szeged.hu. The characterization of these P450 enzymes demonstrates that they are membrane-bound and involved in multiple catalytic steps in the pathway nih.govnih.govnih.gov. The involvement of P450 enzymes in all steps from tyrosine to p-hydroxymandelonitrile is supported by evidence such as photoreversible carbon monoxide inhibition and inhibition by antibodies against NADPH-cytochrome P450 oxidoreductase nih.gov.

Beyond the P450 enzymes, other enzymes are involved in the complete pathway. While the final glucosylation step for cyanogenic glucosides typically involves UDP-glucose glucosyltransferases u-szeged.hu, the specific enzymes responsible for the final conversion of the aglycone to this compound have not been as extensively detailed in the provided literature as the initial P450-catalyzed steps. However, kinetic data for the initial steps have been reported. For instance, microsomes from Triglochin maritima have shown a Vmax of 36 nmol mg⁻¹ g⁻¹ fresh weight and a Km of 0.14 mM for the conversion of tyrosine to p-hydroxymandelonitrile nih.gov.

Table 1: Kinetic Properties of Tyrosine Conversion in Triglochin maritima Microsomes

| Enzyme/Step | Substrate | Product | Vmax | Km | Source |

| Tyrosine to p-hydroxymandelonitrile conversion | L-Tyrosine | p-hydroxymandelonitrile | 36 nmol mg⁻¹ g⁻¹ fresh weight | 0.14 mM | nih.gov |

Compound List

this compound

Taxiphyllin

L-Tyrosine

p-hydroxyphenylacetaldoxime

p-hydroxymandelonitrile

4-hydroxyphenylacetonitrile

N-hydroxytyrosine

CYP79E1 (Enzyme)

CYP79E2 (Enzyme)

CYP79A1 (Enzyme, from S. bicolor)

CYP71E1 (Enzyme, from S. bicolor)

UDP-glucose glucosyltransferase (Enzyme Class)

Genetic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites, such as this compound, is a complex process intricately controlled by the plant's genetic machinery. Understanding this genetic regulation is crucial for elucidating the pathways involved, optimizing production, and potentially engineering plants for enhanced or altered metabolite profiles. This section focuses on the identification of genes responsible for this compound biosynthesis and the mechanisms governing their expression.

Gene Identification and Expression Analysis

The identification of genes encoding the enzymes that catalyze the various steps in this compound biosynthesis is a foundational aspect of understanding its metabolic pathway. This process typically involves a combination of biochemical, genomic, and transcriptomic approaches.

Gene Identification Strategies: Research into the genes involved in this compound biosynthesis would likely focus on identifying enzymes responsible for the sequential biochemical transformations. Based on studies of related plant secondary metabolites, particularly cyanogenic glycosides, enzymes such as cytochrome P450 monooxygenases (CYP79 family) are often implicated in the initial steps of amino acid-derived compound synthesis google.comresearchgate.net. It is plausible that specific CYP79 genes, along with those encoding other key enzymes like UDP-glucosyltransferases (UGTs) for glycosylation or oxidases for further modifications, are central to this compound production researchgate.net. Identifying these candidate genes can be achieved through comparative genomics, analyzing expressed sequence tags (ESTs), and performing transcriptomic profiling of tissues known to accumulate this compound. Functional validation through gene silencing, overexpression, or heterologous expression in model systems would confirm their roles in the pathway.

Expression Analysis: Once candidate genes are identified, their expression patterns are analyzed to understand the temporal and spatial regulation of this compound biosynthesis. Techniques such as quantitative Real-Time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are standard methods for quantifying gene expression levels researchgate.netbio-rad.com. These analyses can reveal:

Tissue-Specific Expression: Whether this compound synthesis is localized to specific plant organs (e.g., leaves, roots, flowers).

Developmental Regulation: How gene expression changes during different growth stages.

Environmental Responses: Whether expression is induced or repressed by external factors like stress, light, or temperature nih.govpurdue.edu.

Given that specific genes and detailed expression data for this compound biosynthesis are not extensively detailed in the available literature, the following table serves as an illustrative example of the type of data that would be generated and presented in such research.

Illustrative Data Table: Hypothetical Gene Expression Profile for this compound Biosynthesis Genes

| Gene Locus (Hypothetical) | Putative Enzyme Function | Expression Level (Relative mRNA Abundance) in Leaf Tissue | Expression Level in Root Tissue | Expression Level in Flower Tissue | Notes on Induction/Repression |

| TG_CYP79A1 | Amino acid precursor modification | High | Low | Moderate | Induced by herbivory |

| TG_UGT71B1 | Glycosyltransferase | Moderate | Moderate | High | Constitutive expression |

| TG_CYP71E3 | Hydroxylation/Oxidation | Low | Low | Low | Upregulated during senescence |

| TG_XYZ | Unknown pathway step | Very Low | Very Low | Very Low | Not detected |

Regulatory Elements and Transcriptional Control

The precise control over the expression of genes involved in this compound biosynthesis is primarily exerted at the transcriptional level. This involves a complex interplay of cis-regulatory DNA sequences and trans-acting protein factors.

Transcriptional Control Mechanisms: Transcriptional regulation ensures that genes are expressed at the right time, in the right place, and at the appropriate levels. This is achieved through:

Cis-Regulatory Elements: These DNA sequences, such as promoters, enhancers, and silencers, are located in the vicinity of the genes they regulate. They act as binding sites for transcription factors, thereby modulating the initiation and rate of transcription libretexts.orgfrontiersin.org. Promoters are essential for recruiting the basal transcription machinery, while enhancers can significantly boost gene expression, and silencers can repress it libretexts.org.

Trans-acting Factors (Transcription Factors - TFs): These are proteins that bind specifically to cis-regulatory elements. TFs possess DNA-binding domains and often activation or repression domains that interact with the transcriptional machinery or other regulatory proteins frontiersin.orgslideshare.netpressbooks.pub.

Key Transcription Factor Families in Plant Secondary Metabolism: While specific transcription factors regulating this compound biosynthesis have not been identified in the provided literature, research on other plant secondary metabolite pathways highlights the roles of several major TF families. These families often form intricate regulatory networks, such as the MYB-bHLH-WD40 (MBW) complex that controls flavonoid biosynthesis frontiersin.orgnih.gov. Commonly implicated TF families in plant secondary metabolism include:

MYB: Frequently act as activators or repressors of biosynthetic genes, playing critical roles in diverse metabolic pathways frontiersin.orgfrontiersin.orgmdpi.comnih.gov.

bHLH (Basic Helix-Loop-Helix): Often collaborate with MYB proteins to fine-tune gene expression, particularly in response to developmental and environmental signals frontiersin.orgfrontiersin.orgmdpi.com.

WRKY: Known for their involvement in plant defense responses and the regulation of secondary metabolites under stress conditions frontiersin.orgmdpi.com.

bZIP, NAC, AP2/ERF: These families are also recognized for their roles in mediating stress-induced secondary metabolism and other developmental processes frontiersin.orgmdpi.com.

These TFs integrate various signaling pathways, responding to internal developmental cues and external environmental stimuli to orchestrate the expression of genes within the this compound biosynthetic pathway purdue.edufrontiersin.orgmdpi.com. The coordinated action of these factors ensures that this compound is synthesized in response to specific plant needs.

The following table provides a hypothetical illustration of the types of data that would be presented if specific regulatory elements and transcription factors for this compound biosynthesis were identified.

Illustrative Data Table: Hypothetical Transcription Factor Regulation in this compound Biosynthesis

| Transcription Factor (Hypothetical) | TF Family | Target Gene(s) (Hypothetical) | Cis-Regulatory Element (Consensus Motif) | Mode of Action | Evidence Type |

| TG-MYB1 | MYB | TG_CYP79A1, TG_CYP71E3 | MYB binding site (e.g., CAACTG) | Activator | ChIP-seq |

| TG-bHLH2 | bHLH | TG_UGT71B1 | bHLH binding site (e.g., G-box) | Co-activator | Yeast-one-hybrid |

| TG-WRKY3 | WRKY | TG_CYP79A1 | W-box (TTGACY/T) | Repressor | EMSA |

Compound Names Mentioned:

this compound

Advanced Analytical Methodologies for Triglochinin Research

Extraction and Isolation Techniques

The initial and most critical step in the study of Triglochinin is its extraction from plant sources and subsequent isolation to achieve a high degree of purity. This process involves a combination of traditional and modern techniques, each with specific advantages.

Traditional solvent extraction methods have long been the foundation for isolating natural products like this compound. These techniques are valued for their simplicity and effectiveness, although they can be time-consuming and require significant solvent volumes.

Maceration: This simple technique involves soaking the plant material, typically powdered, in a chosen solvent in a closed container for an extended period with occasional agitation. For cyanogenic glycosides, hydroalcoholic solvents are often effective. The process allows the solvent to penetrate the plant cell walls and dissolve the target compounds. After a set period, the resulting liquid extract (miscella) is separated from the solid plant residue (marc). While straightforward, maceration's efficiency depends heavily on factors like solvent choice, temperature, and duration.

Percolation: A more efficient process than maceration, percolation involves packing the powdered plant material into a column (a percolator) and slowly passing a solvent through it. The continuous flow of fresh solvent over the material creates a concentration gradient that facilitates a more complete extraction of the target compound.

Soxhlet Extraction: This method provides a continuous extraction process using a specialized apparatus. The plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor bypasses the thimble, condenses above it, and then drips down, immersing the sample. Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted compounds. This cycle repeats, ensuring the material is repeatedly extracted with fresh, hot solvent, which enhances extraction efficiency. However, the continuous heat can be detrimental to thermolabile compounds.

A comparative overview of these traditional methods is presented below.

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent for an extended period. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction, large solvent volume. |

| Percolation | Slow passage of a solvent through a packed column of plant material. | More efficient than maceration, uses a continuous flow of fresh solvent. | Can be slower than Soxhlet, may lead to solvent evaporation. |

| Soxhlet Extraction | Continuous extraction with a cycling charge of fresh, distilled solvent. | High extraction efficiency, requires less solvent than maceration. | Requires specialized glassware, prolonged exposure to heat may degrade compounds. |

To overcome the limitations of traditional methods, advanced extraction technologies have been developed. Ultrasound-Assisted Extraction (UAE) is particularly relevant for the extraction of cyanogenic glycosides like this compound.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, disrupting plant cell walls and enhancing the penetration of the solvent into the plant matrix. This process significantly accelerates the extraction process, increases yield, and often requires lower temperatures and less solvent compared to conventional methods. For the extraction of related cyanogenic glycosides, UAE has been shown to be a highly effective and "green" alternative, reducing extraction times to mere minutes.

Key parameters optimized for the UAE of cyanogenic glycosides include sonication amplitude, extraction time, duty cycle, sample mass, and solvent composition, with acidified water often being an effective solvent.

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of this compound from this mixture.

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. Fractions are collected sequentially, and those containing the target compound are combined.

Medium Pressure Liquid Chromatography (MPLC): MPLC is an improvement over traditional column chromatography. It uses a pump to force the mobile phase through the column at higher pressures (typically 100-400 psi). This results in faster separations and better resolution compared to gravity-fed column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, Prep-HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. The crude or partially purified extract is injected into a high-pressure stream of solvent that flows through a column packed with very small particles. This provides very high-resolution separation, allowing for the isolation of pure this compound. Recent studies on Triglochin maritima have utilized preparative HPLC to fractionate extracts for bioactivity screening and compound identification.

| Technique | Operating Pressure | Stationary Phase Particle Size | Key Advantages |

| Column Chromatography | Gravity/Low Pressure | Large (>40 µm) | Inexpensive, simple setup, good for initial cleanup. |

| MPLC | Medium (100-400 psi) | Intermediate (15-40 µm) | Faster than CC, better resolution, can be automated. |

| Preparative HPLC | High (>1000 psi) | Small (5-10 µm) | Highest resolution and purity, excellent for final purification steps. |

Structural Elucidation Techniques for this compound

Once this compound has been isolated in its pure form, a variety of spectroscopic and chemical methods are employed to confirm its identity and elucidate its complex chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within a molecule. The UV spectrum of this compound shows a maximum absorption (λmax) at 275 nm in water, which is indicative of the presence of a conjugated diene system within its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the glucose moiety, a nitrile (-C≡N) group, and carboxyl (C=O) groups, as well as C=C double bonds from the diene system.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. High-resolution mass spectrometry would provide the exact mass of this compound, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used. For this compound, ¹H NMR spectra show characteristic signals for the olefinic protons of the butadiene system. For instance, in the dimethyl ester derivative of this compound, these protons appear as an AB pattern with chemical shifts at δ 6.15 and 6.83 ppm, which was crucial in the revision of its proposed structure.

| Spectroscopic Method | Information Obtained | Key Findings for this compound Structure |

| UV-Vis Spectroscopy | Presence of conjugated systems. | λmax at 275 nm, confirming a conjugated diene. |

| IR Spectroscopy | Identification of functional groups. | Expected peaks for -OH, -C≡N, C=O, C=C groups. |

| Mass Spectrometry | Molecular weight and formula. | Determines the exact mass and elemental composition. |

| NMR Spectroscopy | Detailed carbon-hydrogen framework and connectivity. | Confirms the butadiene system and the β-D-glucopyranosyl moiety. |

Chemical degradation, specifically hydrolysis, is a valuable tool for confirming the structure of a complex natural product. By breaking the molecule down into smaller, more easily identifiable fragments, researchers can piece together the structure of the original compound.

Upon hydrolysis, this compound decomposes to yield several products, a key one being a novel acid named triglochinic acid . The identification of triglochinic acid (2-butene-1,2,4-tricarboxylic acid) was a critical step in the initial structure determination of this compound. This hydrolytic analysis, combined with the spectroscopic data, allowed for the complete and accurate assignment of the this compound structure as O-[β-d-glucopyranosyl]-1-cyano-1-hydroxy-4,5-dicarboxy-1,3-pentadiene.

Quantitative and Qualitative Analysis of this compound

The accurate determination of this compound concentrations and its unequivocal identification are paramount in research. A variety of analytical methods have been developed and refined to achieve these goals, each with its own set of advantages and specific applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-high Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-high Performance Liquid Chromatography (UPLC) are powerful separation techniques widely employed for the analysis of cyanogenic glycosides, including this compound. These methods offer high resolution and sensitivity for both qualitative and quantitative assessments.

In a typical HPLC or UPLC setup for this compound analysis, a reversed-phase C18 column is commonly used. The separation is achieved by passing a pressurized liquid solvent, the mobile phase, through the column containing the stationary phase. The composition of the mobile phase, often a gradient mixture of an aqueous solvent (like water with a small percentage of formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is carefully optimized to achieve the best separation of this compound from other components in a sample matrix.

The detection of this compound is most commonly accomplished using a Diode Array Detector (DAD) or a UV-Vis detector. This compound exhibits a characteristic UV absorption spectrum, and by monitoring the absorbance at a specific wavelength, its presence can be confirmed and its concentration determined. The retention time, the time it takes for this compound to travel through the column to the detector, is a key parameter for its identification when compared to a pure standard.

UPLC systems operate at much higher pressures than traditional HPLC systems, allowing for the use of smaller particle size columns (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making UPLC a preferred method for high-throughput analysis of this compound.

Table 1: Illustrative HPLC/UPLC Parameters for this compound Analysis

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B in 30 min | 5-95% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | DAD at 210 nm | DAD at 210 nm |

| Injection Vol. | 10 µL | 2 µL |

This table presents typical starting parameters that would require optimization for a specific sample matrix.

Mass Spectrometry (MS and HRMS) in Conjunction with Chromatography (e.g., LC-MS/MS, UPLC/ESI-HRMS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) provides a powerful tool for the unambiguous identification and sensitive quantification of this compound. These hyphenated techniques offer superior selectivity and sensitivity compared to chromatographic methods with conventional detectors.

In LC-MS analysis of this compound, the eluent from the HPLC or UPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of this compound with minimal fragmentation, typically forming protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+.

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or ion trap mass spectrometers, is employed for highly selective quantification. In this approach, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of this compound at very low concentrations.

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of the molecular ions. This allows for the determination of the elemental composition of this compound, providing a high degree of confidence in its identification, even in complex matrices. UPLC coupled with ESI-HRMS (UPLC/ESI-HRMS) combines the high separation efficiency of UPLC with the precise mass measurement capabilities of HRMS, making it an invaluable tool for both targeted and untargeted analysis of this compound and its metabolites.

Table 2: Key Mass Spectrometric Parameters for this compound Analysis

| Parameter | LC-MS/MS (MRM) | UPLC/ESI-HRMS |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion | e.g., [M+Na]+ | e.g., [M+H]+ |

| Product Ions | Specific fragments | Not applicable for full scan |

| Mass Analyzer | Triple Quadrupole | TOF or Orbitrap |

| Resolution | Unit Resolution | >10,000 FWHM |

| Mass Accuracy | N/A | < 5 ppm |

This table provides examples of parameters that are specific to the mass spectrometric detection of this compound.

Isotopic Labeling and Tracing Methods for Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound within a biological system. This methodology involves the introduction of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into the this compound molecule. The labeled this compound is then introduced to the organism or cellular system of interest.

By tracking the incorporation of these heavy isotopes into various downstream metabolites, researchers can elucidate the biosynthetic and degradation pathways of this compound. The analysis of the labeled compounds is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, the increase in mass due to the isotopic label allows for the differentiation of labeled and unlabeled molecules. By analyzing the mass spectra of various metabolites over time, the flow of the isotopic label through the metabolic network can be mapped. For instance, feeding a plant with ¹³C-labeled precursors of this compound and subsequently analyzing the mass shifts in related compounds can reveal the intermediates and final products of its biosynthesis.

NMR spectroscopy can also be used to determine the precise location of the isotopic label within a molecule, providing detailed structural information about the metabolic transformations. While technically demanding, isotopic labeling studies provide invaluable insights into the dynamic processes of this compound metabolism that cannot be obtained through conventional analytical methods.

Other Specialized Detection Methods (e.g., picrate (B76445) methods, GLC estimation with derivatization)

Besides modern chromatographic and spectrometric techniques, other specialized methods have been historically used and can still be relevant for the detection and estimation of this compound, primarily through the analysis of the hydrogen cyanide (HCN) released upon its hydrolysis.

The picrate method is a colorimetric assay that provides a semi-quantitative or quantitative estimation of cyanogenic potential. In this method, plant material containing this compound is macerated to allow endogenous enzymes to hydrolyze the glycoside, releasing HCN. The released HCN reacts with a paper strip impregnated with alkaline picrate, resulting in a color change from yellow to reddish-brown. The intensity of the color, which can be measured spectrophotometrically, is proportional to the amount of HCN released and, by extension, the amount of this compound present. While simple and cost-effective, this method is not specific to this compound and measures the total cyanogenic potential of the sample.

Gas-Liquid Chromatography (GLC) , also known as Gas Chromatography (GC), can be used for the estimation of this compound, although it typically requires a derivatization step. Since this compound is a non-volatile compound, it must be chemically modified to increase its volatility before it can be analyzed by GLC. A common derivatization procedure involves the hydrolysis of this compound to release its sugar and aglycone moieties, followed by silylation to produce volatile trimethylsilyl (B98337) (TMS) derivatives. These derivatives can then be separated on a GLC column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). While this method can provide quantitative data, the derivatization process can be complex and may introduce variability.

Chemical Synthesis and Derivatization Studies of Triglochinin and Analogues

Synthetic Approaches to the Triglochinin Core Structure and Related Cyanogenic Glycosides

The total synthesis of complex natural products like this compound presents significant challenges due to their stereochemistry and the presence of multiple functional groups. While a complete total synthesis of this compound is not extensively documented in readily available literature, synthetic strategies for related cyanogenic glycosides provide a roadmap for potential approaches to its core structure.

General synthetic strategies for cyanogenic glycosides typically involve two key stages: the formation of the aglycone cyanohydrin and the subsequent glycosylation. For instance, the synthesis of cyanogenic glycosides like amygdalin (B1666031) has been achieved through biomimetic approaches. uwi.edu This often involves the stereoselective addition of a cyanide source to an aldehyde to form the chiral cyanohydrin, followed by glycosylation.

A potential synthetic route to the this compound core could start from a suitably functionalized precursor that can be converted into the unsaturated dicarboxylic acid backbone. The introduction of the cyanohydrin moiety and subsequent glycosylation would be key steps. The conversion of 2(3H)-furanones into various heterocyclic systems has been explored, and such starting materials could potentially be adapted for the synthesis of the this compound aglycone. mtak.hu

The glycosylation step is critical for the synthesis of any cyanogenic glycoside. Methods for achieving this transformation with high stereocontrol are essential. One approach involves the activation of the anomeric center of a protected glucose derivative, for example, as a 1,3-diylphosphate, which can then react with the cyanohydrin to form the desired β-glycosidic bond. uwi.edu

| Synthetic Step | General Approach | Key Considerations for this compound |

| Aglycone Synthesis | Construction of the carbon skeleton with appropriate functional groups. | Synthesis of the 2-butene-1,2,4-tricarboxylic acid backbone. |

| Cyanohydrin Formation | Stereoselective addition of a cyanide nucleophile to a carbonyl group. | Introduction of the nitrile and hydroxyl groups at the correct stereocenter. |

| Glycosylation | Coupling of the aglycone with a protected glucose donor. | Formation of the β-glycosidic linkage with high stereoselectivity. |

| Deprotection | Removal of protecting groups from the sugar and aglycone moieties. | Mild deprotection conditions to avoid degradation of the final product. |

Synthesis of Labeled Intermediates for Biosynthetic Research

Understanding the biosynthetic pathway of this compound relies heavily on feeding experiments with isotopically labeled precursors. The synthesis of these labeled intermediates is therefore a critical aspect of biosynthetic research. Stable isotopes such as ¹³C, ¹⁵N, and ²H are commonly incorporated into precursor molecules to trace their metabolic fate. nih.govbeilstein-journals.org

The general strategy for synthesizing labeled compounds involves using commercially available, simple labeled starting materials and incorporating them into the target molecule through a series of chemical reactions. For example, the synthesis of isotopically labeled glucoraphanin, a compound biosynthetically related to some cyanogenic glycosides, has been reported. researchgate.net Similarly, stable isotope-labeled precursors for capsaicinoids have been synthesized for biosynthetic studies. nih.gov These synthetic schemes can serve as a template for preparing labeled precursors for this compound.

For this compound, which is derived from L-tyrosine, labeled versions of this amino acid would be key starting points for biosynthetic studies. Furthermore, proposed intermediates in the pathway, such as p-hydroxyphenylacetaldoxime and p-hydroxymandelonitrile, could also be synthesized in labeled forms.

| Labeled Precursor | Isotope | Purpose in Biosynthetic Studies |

| L-[U-¹⁴C]Tyrosine | ¹⁴C | To trace the incorporation of the tyrosine skeleton into this compound. |

| L-[¹⁵N]Tyrosine | ¹⁵N | To determine the origin of the nitrogen atom in the nitrile group. |

| [1,2-¹³C₂]Acetate | ¹³C | To investigate the formation of the carbon backbone of the aglycone. |

| [¹⁸O]Oxygen | ¹⁸O | To study the mechanism of hydroxylation steps in the biosynthetic pathway. |

Derivatization for Enhanced Analytical Detection and Characterization

The analytical determination of this compound in biological matrices can be challenging due to its polarity and potential lack of a strong chromophore for UV detection in HPLC. nih.gov Chemical derivatization is a powerful technique used to modify the structure of an analyte to improve its chromatographic behavior and/or detectability. slideshare.netnih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. Silylation is a common derivatization method where active hydrogens in hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.gov

In High-Performance Liquid Chromatography (HPLC), derivatization is primarily employed to introduce a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detection by UV-Vis or fluorescence detectors. researchgate.net This can be done either before (pre-column) or after (post-column) the chromatographic separation.

The choice of derivatizing reagent depends on the functional groups present in the target molecule. This compound possesses hydroxyl, carboxyl, and nitrile groups that can be targeted for derivatization.

| Derivatizing Reagent | Target Functional Group(s) | Analytical Technique | Principle of Enhancement |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxyl | GC-MS | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. |

| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxyl | GC-MS | Forms more stable TBDMS derivatives, increasing volatility. |

| Benzoyl chloride | Hydroxyl, Amino | HPLC-UV | Introduces a benzoyl group, a strong chromophore, for enhanced UV detection. |

| Dansyl chloride (DNS-Cl) | Hydroxyl, Amino | HPLC-Fluorescence | Adds a highly fluorescent dansyl group for sensitive fluorescence detection. |

| FMOC-Cl (9-Fluorenylmethyl chloroformate) | Amino | HPLC-Fluorescence | Attaches a fluorescent fluorenylmethyloxycarbonyl group. |

Future Research Directions and Unexplored Avenues

Deeper Mechanistic Elucidation of Triglochinin Biosynthetic Pathways

Current understanding indicates that this compound biosynthesis, like other cyanogenic glycosides (CGs), originates from amino acid precursors, primarily tyrosine in the case of Triglochin maritima researchgate.netnih.govnih.gov. Key intermediates such as p-hydroxymandelonitrile, p-hydroxyphenylacetaldoxime, and p-hydroxyphenylacetonitrile have been identified in this process, with cytochrome P450 enzymes playing a crucial role in the early stages nih.gov. However, the precise enzymatic machinery, the specific genes encoding these enzymes, and the regulatory mechanisms governing this compound production require more detailed investigation.

Future research should focus on:

Identifying and characterizing specific genes and enzymes: Isolating and functionally characterizing the genes and enzymes responsible for each step of this compound biosynthesis, including potential multifunctional cytochrome P450 enzymes and UDP-glucosyltransferases. This could involve comparative genomics and transcriptomics within Triglochin species.

Elucidating pathway regulation: Investigating how environmental factors (e.g., light, humidity, stress) and developmental stages influence the expression of biosynthetic genes and the accumulation of this compound. Understanding the transcriptional and post-transcriptional regulation is key.

Investigating potential metabolon formation: Determining if the enzymes involved in this compound biosynthesis assemble into metabolons, as observed in other secondary metabolic pathways, to enhance catalytic efficiency researchgate.net.

Clarifying precursor relationships: Further confirming the proposed independent synthesis of this compound and Taxiphyllin (B49757) in T. maritima, as suggested by earlier studies, and mapping any potential cross-talk or shared regulatory elements nih.gov.

Table 1: Key Intermediates in this compound Biosynthesis

| Intermediate | Precursor / Role | Associated Enzymes (Hypothesized/Known) | Research Focus |

| L-Tyrosine | Amino acid precursor for this compound synthesis researchgate.netnih.govnih.gov. | N/A | Understanding its uptake and channeling into the CG pathway. |

| p-Hydroxymandelonitrile | First cyanogenic intermediate formed from tyrosine nih.gov. | Cytochrome P450 enzymes (e.g., CYP79A1 homolog) nih.gov | Detailed characterization of the P450 enzymes involved, kinetic studies, and gene identification. |

| p-Hydroxyphenylacetaldoxime | Intermediate in the pathway nih.gov. | Cytochrome P450 enzymes (e.g., CYP71E1 homolog) nih.gov | Elucidating its role and the enzymes responsible for its formation and further conversion. |

| p-Hydroxyphenylacetonitrile | Intermediate, potential substrate for further conversion to this compound nih.gov. | N/A (potentially released intermediate) | Investigating its precise role and the factors influencing its conversion to this compound, particularly the less tight binding hypothesis nih.gov. |

| This compound | Final cyanogenic glycoside product. | UDP-glucosyltransferase researchgate.netresearchgate.net | Comprehensive understanding of its glycosylation, storage, and catabolism. |

Comprehensive Multi-Omics Approaches in Triglochin Species

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful framework for dissecting complex biological processes, including secondary metabolite biosynthesis and ecological interactions frontiersin.orguv.esnih.govthehyve.nlnih.gov. For Triglochin species, such approaches are largely unexplored concerning this compound.

Future research should prioritize:

Genome and transcriptome sequencing: Generating high-quality genomic and transcriptomic data for various Triglochin species to identify gene families involved in CG biosynthesis, regulation, and response to environmental stimuli.

Metabolomic profiling: Conducting detailed metabolomic analyses across different tissues, developmental stages, and environmental conditions to map the complete profile of CGs and related metabolites, including potential precursors and breakdown products.

Proteomic analysis: Investigating the proteome to identify enzymes, transporters, and regulatory proteins active in this compound metabolism and signaling pathways.

Integrated analysis: Developing robust computational frameworks to integrate these diverse omics datasets, enabling the reconstruction of metabolic networks, identification of key regulatory nodes, and a holistic understanding of this compound's role in plant physiology and ecology. Studies in other plant species have demonstrated the utility of microRNAs in regulating CG pathways, suggesting similar investigations could be fruitful researchgate.net.

Advanced Ecological Modeling of this compound's Role in Ecosystems

While Triglochin species are recognized for their ecological functions, such as nitrogen storage and sharing in salt marsh ecosystems, the specific role of this compound itself within these broader ecological contexts remains to be fully elucidated through advanced modeling frontiersin.orgmuni.cz.

Future research should aim to:

Develop quantitative models: Create ecological models that incorporate this compound as a key variable to predict its impact on plant community dynamics, herbivore behavior, and soil microbial interactions.

Spatial and temporal modeling: Model the spatial distribution and temporal dynamics of this compound accumulation in relation to environmental gradients and plant life cycles to understand its contribution to ecosystem functioning across different scales.

Chemoecological Studies on Plant-Herbivore-Pathogen Interactions Mediated by this compound

Cyanogenic glycosides are well-established as plant defense compounds, deterring herbivores and pathogens researchgate.netmpg.de. However, the specific chemoecological roles of this compound in mediating tripartite interactions (plant-herbivore-pathogen) are under-investigated.

Future research should focus on:

Investigating direct plant-herbivore interactions: Conducting studies to determine if this compound deters specific herbivores that feed on Triglochin species, or if herbivores have evolved mechanisms to detoxify or tolerate it. This could involve feeding trials with isolated this compound or plant extracts.

Examining plant-pathogen interactions: Assessing this compound's impact on susceptibility or resistance to common plant pathogens affecting Triglochin or related species. Understanding if this compound's release of hydrogen cyanide contributes to pathogen defense is crucial nih.govnih.govresearchgate.net.

Elucidating indirect effects: Exploring how this compound might indirectly influence interactions between herbivores and pathogens, for example, by altering plant quality or inducing defense responses that affect other organisms nih.govnih.govfrontiersin.org.

Comparative chemoecology: Comparing the chemoecological effectiveness of this compound with other cyanogenic glycosides in different plant-herbivore-pathogen systems to identify conserved and divergent mechanisms.

Targeted Chemical Synthesis of this compound and its Metabolites for Functional Studies

The chemical synthesis of complex natural products, including this compound and its various metabolites (e.g., cyanohydrins), is essential for detailed functional studies, enabling the provision of pure compounds for bioassays and mechanistic investigations embl.orgbaylor.edu. While the synthesis of natural products is a well-established field, challenges remain in developing efficient and scalable routes baylor.edudurham.ac.ukcaltech.edu.

Future research should focus on:

Developing efficient synthetic routes: Designing and optimizing synthetic strategies for this compound, aiming for high yields and stereoselectivity. This could involve exploring novel chemical methodologies, including flow chemistry or biocatalysis.

Synthesizing key metabolites: Preparing pure samples of this compound's breakdown products, such as the corresponding cyanohydrins and aldehydes, to study their individual biological activities and roles in plant defense or signaling.

Structure-activity relationship (SAR) studies: Synthesizing this compound analogs to explore SARs, which could reveal critical structural features responsible for its biological effects and potentially lead to the design of novel compounds with targeted activities.

Enabling functional assays: Providing synthesized this compound and its derivatives for a range of functional studies, including biochemical assays, ecological interaction experiments, and toxicological evaluations (excluding dosage/safety profiles as per instructions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.